molecular formula C23H16BrNO4 B11577367 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide

Cat. No.: B11577367
M. Wt: 450.3 g/mol
InChI Key: GPKPWBICAKZPOT-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a bromobenzoyl group, and a methoxybenzamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide typically involves multiple steps, including the formation of the benzofuran core, bromination, and subsequent coupling with methoxybenzamide. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols .

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C23H16BrNO4

Molecular Weight

450.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H16BrNO4/c1-28-17-12-8-15(9-13-17)23(27)25-20-18-4-2-3-5-19(18)29-22(20)21(26)14-6-10-16(24)11-7-14/h2-13H,1H3,(H,25,27)

InChI Key

GPKPWBICAKZPOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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